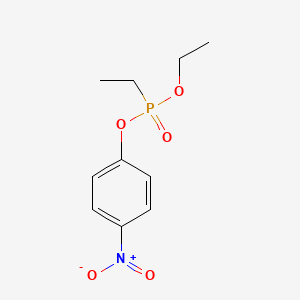

Ethyl 4-Nitrophenyl P-ethylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUJMEYKYHETBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048843 | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-71-4 | |

| Record name | Ethyl 4-nitrophenyl P-ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl-O-ethyl ethylphosphonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4 Nitrophenyl P Ethylphosphonate and Analogues

Established Synthetic Routes for Phosphonate (B1237965) Esters

The foundational methods for creating the C-P bond and the phosphonate ester linkages have been refined over more than a century. These routes are valued for their reliability and broad applicability in generating a wide array of phosphonate structures.

Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most fundamental and widely used method for synthesizing alkyl phosphonates. jk-sci.comwikipedia.org The reaction typically involves the transformation of a trivalent trialkyl phosphite (B83602) into a pentavalent phosphonate by reacting it with an alkyl halide. wikipedia.orgorganic-chemistry.org

The mechanism proceeds in two main steps. jk-sci.comyoutube.com It begins with the nucleophilic SN2 attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, which forms a trialkoxyphosphonium salt as an intermediate. organic-chemistry.org In the second step, the displaced halide anion performs another SN2 attack on one of the alkoxy carbons of the phosphonium (B103445) salt. This results in the dealkylation of the intermediate, yielding the final phosphonate ester and a new alkyl halide molecule. jk-sci.comyoutube.com

The reactivity of the substrates can significantly influence the reaction's success. Primary alkyl halides are the most effective, while secondary and tertiary halides often fail to react efficiently. jk-sci.com The reaction is not limited to simple alkyl halides; benzyl (B1604629) halides and haloesters can also be used. jk-sci.com However, aryl and alkenyl halides are generally unreactive under standard conditions. jk-sci.com

Table 1: Key Features of the Michaelis-Arbuzov Reaction

| Aspect | Description | Source |

|---|---|---|

| Reactants | Trivalent phosphorus esters (e.g., trialkyl phosphites, phosphonites, phosphinites) and alkyl halides. | jk-sci.comwikipedia.org |

| Products | Pentavalent phosphorus compounds (e.g., phosphonates, phosphinates, phosphine (B1218219) oxides). | wikipedia.org |

| Mechanism | Initial SN2 attack by phosphorus on alkyl halide to form a phosphonium salt, followed by halide-mediated dealkylation. | organic-chemistry.org |

| Halide Reactivity | The order of reactivity for alkyl halides is R′–I > R′–Br > R′–Cl. | jk-sci.com |

| Limitations | Generally ineffective with most secondary, tertiary, aryl, and alkenyl halides. Stable phosphonium salts may form with triaryl phosphites, halting the reaction. | jk-sci.com |

Phosphorylation and Esterification Techniques

Beyond the formation of the C-P bond, the creation of the phosphonate ester linkages (P-O-R) is critical. This is often achieved through phosphorylation and esterification reactions. To synthesize a mixed ester like Ethyl 4-Nitrophenyl P-ethylphosphonate, where the two ester groups are different, multi-step procedures are often required.

One common strategy involves the alcoholysis of phosphonic dichlorides or monochloridates. nih.gov For instance, a phosphonic dichloride can be reacted sequentially with two different alcohols to produce a mixed diester. Another approach is the direct esterification of phosphonic acids. nih.gov However, achieving selective mono- or diesterification can be challenging. nih.gov Recent advancements have shown that reagents like triethyl orthoacetate can be used to selectively produce either mono- or diethyl esters of phosphonic acids simply by controlling the reaction temperature. nih.gov

Transesterification offers another route to mixed phosphonate esters. acs.org This method involves starting with a symmetric phosphonate, such as a dimethyl or diethyl ester, and selectively replacing one of the ester groups. For example, phosphonate esters can be synthesized in high yields through the condensation of alcohols with methyl phosphonates, followed by a selective demethylation step. google.com The propensity of cyclic phosphonates, like alkylpinacol phosphonates, to undergo ring-opening can be exploited to prepare phosphonic acid monoesters via transesterification, which can then be further esterified to create mixed esters. acs.org A patent describes a method for preparing p-nitrophenyl phosphates by first reacting p-nitrophenol with a dialkyl chlorophosphate, followed by selective dealkylation and hydrolysis to yield the final product. google.com

Advanced Synthesis Strategies and Methodological Innovations

Modern synthetic chemistry seeks not only to create molecules but to do so with high precision, controlling aspects like regioselectivity and stereochemistry. These advanced strategies are crucial for synthesizing complex phosphonate analogues and for optimizing reaction efficiency.

Chemo- and Regioselective Synthesis

Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity controls where on a molecule a reaction occurs. These principles are vital for the modular synthesis of complex phosphonates.

A significant innovation is the chemoselective activation of symmetric phosphonates to create mixed phosphonates and related derivatives. nih.gov One such method uses triflic anhydride (B1165640) to activate a diethyl phosphonate. This activation allows for the selective substitution of a single ethoxy group with a wide range of O, S, N, and C nucleophiles. nih.gov This procedure is remarkably tolerant of other reactive functional groups, including esters, nitriles, and even primary alkyl bromides, which remain untouched during the reaction. nih.gov This strategy provides a flexible and efficient pathway to mixed esters like this compound from simple, symmetric starting materials.

The ability to tune chemo- and regioselectivity can also be achieved by modifying reaction conditions. For example, in the intramolecular phosphination of certain alkynes, the addition of lithium bromide (LiBr) or water (H₂O) can direct the cyclization to produce different-sized rings (five-membered vs. six-membered phosphacycles, respectively). acs.org Such tunable methods offer powerful control over the synthesis of complex heterocyclic phosphonate systems. acs.org

Table 2: Examples of Chemo- and Regioselective Phosphonate Synthesis

| Method | Description | Key Feature | Source |

|---|---|---|---|

| Triflic Anhydride Activation | Activates a symmetric phosphonate for selective substitution of one ester group. | High chemoselectivity; tolerates various functional groups (esters, nitriles, halides). Enables modular synthesis of mixed phosphonates. | nih.gov |

| Additive-Tuned Cyclization | Intramolecular phosphination of alkynes where additives (LiBr or H₂O) control the cyclization pathway. | Tunable regioselectivity leading to different phosphacycle ring sizes (5-exo-dig vs. 6-endo-dig). | acs.org |

| Selective Phosphitylation | Phosphitylation of the 5'-hydroxy group of 2'-deoxyribonucleosides with high chemo- and regioselectivity. | Demonstrates precise targeting of one hydroxyl group among several in a complex molecule. | nih.gov |

Stereoselective Synthesis of Phosphonate Esters

The phosphorus atom in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Stereoselective synthesis aims to produce a single enantiomer, which is often critical for biological applications.

Significant progress has been made in controlling the stereochemistry at the phosphorus center. One powerful technique is the stereoselective transesterification of P-chirogenic phosphinates. nih.gov In one reported method, reacting a P-chirogenic phosphinate that contains a binaphthyl group with a lithium alkoxide results in the formation of a new phosphinate with inversion of the absolute configuration at the phosphorus atom. nih.gov This allows for the predictable synthesis of a specific enantiomer.

The stereochemical outcome of a reaction at a chiral phosphorus center is not always inversion. For example, the reaction of chiral phosphonates with Lawesson's reagent or P₄S₁₀ to form the corresponding phosphonothionates has been shown to proceed with predominant retention of configuration. rsc.org The ability to achieve either inversion or retention, depending on the chosen reaction, provides chemists with a versatile toolkit for the asymmetric synthesis of phosphonate esters and their analogues. nih.govrsc.org

Synthesis of Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled compounds, where one or more atoms are replaced by a heavier, stable isotope (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), are invaluable tools for research. nih.gov They are used as internal standards for quantitative analysis and as mechanistic probes to elucidate reaction pathways and metabolic processes. nih.govacs.org

The synthesis of an isotopically labeled version of this compound would involve incorporating an isotope into one of its constituent parts. For example, deuterium (B1214612) (²H) could be introduced into the ethyl groups, or ¹³C could be incorporated into the nitrophenyl ring. The synthesis of [¹⁸O]-labeled phosphonates is particularly useful for studying enzymatic hydrolysis mechanisms. nih.gov

Synthesizing these labeled analogues requires specific starting materials and methods. For instance, the synthesis of [¹⁸O₂]-phenylalanine has been developed to create peptides with labeled carbonyl groups. nih.gov Similarly, isotopically enriched cytidine (B196190) and adenosine (B11128) have been prepared for incorporation into nucleic acids. nih.gov These labeled precursors can then be used in the synthetic routes described previously to produce the final isotopically labeled phosphonate. The resulting labeled molecules allow researchers to track the fate of specific atoms through complex chemical or biological transformations, providing deep mechanistic insights. nih.govnih.gov

Table 3: Common Isotopes Used as Mechanistic Probes in Organophosphorus Chemistry

| Isotope | Application | Example | Source |

|---|---|---|---|

| ²H (Deuterium) | Used to study kinetic isotope effects and trace hydrogen transfer mechanisms. | Stereoselective preparation of L-[α-D]-phenylalanine to probe enzymatic reactions. | nih.gov |

| ¹³C | Used in NMR studies and as a tracer for carbon backbones in metabolic studies. | Synthesis of [1-¹³C]-phenylalanine for incorporation into P-site substrates. | nih.gov |

| ¹⁵N | Used to study reactions involving nitrogen-containing groups and for NMR analysis. | Preparation of [3-¹⁵N, 4-¹⁵NH₂] cytidine for nucleic acid studies. | nih.gov |

| ¹⁸O | Used to track the source and fate of oxygen atoms in hydrolysis and phosphoryl transfer reactions. | Synthesis of [3'-¹⁸O] adenosine to study mechanisms of nucleic acid-related enzymes. | nih.gov |

Green Chemistry Approaches in Phosphonate Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. In the context of organophosphorus compounds, including this compound and its analogues, green chemistry principles are being increasingly applied to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the implementation of solvent-free and catalyst-free reaction conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov The direct interaction of microwaves with polar molecules results in efficient and uniform heating, which can accelerate reaction rates.

While a specific microwave-assisted synthesis for this compound is not extensively documented in publicly available literature, the synthesis of analogous aryl phosphonates has been successfully achieved using this technology. For instance, the Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides, can be significantly accelerated under microwave conditions. mdpi.com The synthesis of various aryl phosphonates has been reported to proceed in high yields in short reaction times, demonstrating the potential of this method for the synthesis of the target compound and its analogues.

A study on the microwave-assisted synthesis of α-aminophosphonates, which are structurally related to the target compound, highlights the efficiency of this approach. The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite, was carried out under microwave irradiation at 80°C for only 10 minutes in ethanol, affording the products in good yields without the need for a catalyst. nih.gov

Table 1: Microwave-Assisted Synthesis of α-Aminophosphonate Analogues Interactive Data Table

| Aldehyde | Amine | Phosphite | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Diethyl phosphite | 80 | 10 | 85 | nih.gov |

| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 80 | 10 | 88 | nih.gov |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of phosphonates. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net

Ultrasound-assisted synthesis of α-aminophosphonates has been reported to proceed efficiently under solvent-free and catalyst-free conditions. mdpi.com The three-component reaction of an aldehyde, an amine, and diethyl phosphite under ultrasonic irradiation afforded the desired products in good to excellent yields. This method offers the advantages of mild reaction conditions, short reaction times, and simple work-up procedures.

Table 2: Ultrasound-Assisted Synthesis of α-Aminophosphonate Analogues Interactive Data Table

| Aldehyde | Amine | Phosphite | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | Diethyl phosphite | 30 | 92 | mdpi.com |

| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | 35 | 95 | mdpi.com |

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, also known as solid-state reactions or neat reactions, can lead to reduced environmental impact, lower costs, and simplified purification processes.

The Michaelis-Arbuzov reaction, a cornerstone for the formation of the P-C bond in phosphonates, can be performed under solvent-free conditions. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. nih.gov For aryl phosphonates, a variation of this reaction can be employed. While specific solvent-free synthesis of this compound is not readily found, the general applicability of the solvent-free Michaelis-Arbuzov reaction to a wide range of substrates suggests its potential for the synthesis of the target molecule. nih.govwikipedia.org

A study demonstrated the solvent-free Michaelis-Arbuzov rearrangement under flow conditions, highlighting a sustainable and fast alternative for the preparation of alkylphosphonates with excellent conversions. wikipedia.org

The development of catalyst-free reactions is highly desirable as it avoids the use of often toxic and expensive catalysts, and simplifies product purification. Several catalyst-free methods for the synthesis of phosphonates and related compounds have been reported.

For instance, the synthesis of cycloalkenyl phosphonates has been achieved through a catalyst-free Diels-Alder reaction between alkynyl phosphonates and 1,3-dienes. The reaction proceeds with good to excellent yields, providing a facile and efficient route to these compounds.

Furthermore, multicomponent reactions for the synthesis of α-amino phosphonates have been successfully carried out in water without the need for a catalyst. researchgate.net These reactions offer high atom economy and are environmentally friendly. The synthesis of novel organophosphorus compounds through the reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine (B44618) or triphenyl phosphite has also been reported to proceed efficiently without a catalyst.

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Hydrolytic Degradation Mechanisms of Ethyl 4-Nitrophenyl P-ethylphosphonate

Rate = (kA[H⁺] + kN + kB[OH⁻]) [Ester] viu.ca

Generally, base-catalyzed hydrolysis favors cleavage at the phosphorus-oxygen (P-O) bond, while neutral or acid-catalyzed conditions tend to favor cleavage at the carbon-oxygen (C-O) bond. viu.ca The presence of electron-withdrawing groups, such as the 4-nitrophenyl group, enhances the electrophilicity of the phosphorus center, thereby increasing hydrolysis rates. viu.ca

The acid-catalyzed hydrolysis of phosphonate (B1237965) esters is a significant degradation route, though often less rapid than base-catalyzed pathways for esters with good leaving groups like p-nitrophenoxide. nih.gov The mechanism of acid hydrolysis for phosphonates can proceed through several pathways, with the most common being the AAc2 and AAl1 mechanisms. nih.gov In the AAc2 mechanism, a water molecule is involved in the rate-determining step with cleavage of the P-O bond, whereas the AAl1 mechanism involves a rate-determining step without water participation, leading to C-O bond cleavage. nih.gov

For phosphinates, which are structurally related to phosphonates, studies have shown that the rate of acid-catalyzed hydrolysis reaches a maximum at a specific acid concentration (e.g., 1.5 M HClO₄ for p-nitrophenyl diphenylphosphinate), beyond which acid inhibition is observed. nih.gov The reaction is catalyzed by the acid promoting the departure of the leaving group. In the context of environmental degradation, iron (hydr)oxide nanoparticles have been shown to catalyze the acid-promoted hydrolysis of the structurally similar 4-nitrophenyl phosphate (B84403) (pNPP). nih.gov This catalysis involves the formation of an inner-sphere complex between the phosphonate group and surface ferric iron, which enhances the susceptibility of the phosphorus center to nucleophilic attack. nih.gov The efficiency of this catalysis is dependent on the exposed crystal facets of the nanoparticles, which regulate the Lewis acidity of the iron atoms. nih.gov

The alkaline, or base-catalyzed, hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic phosphorus atom. nih.govresearchgate.net This attack leads to the cleavage of the P-O bond connected to the 4-nitrophenyl leaving group, resulting in the formation of ethyl P-ethylphosphonate and the 4-nitrophenolate (B89219) anion. researchgate.net The formation of the 4-nitrophenolate anion can be monitored spectrophotometrically at 400 nm to study the reaction kinetics. researchgate.net

The reaction rate is dependent on the concentration of the hydroxide ion; as the concentration of NaOH increases, the rate of hydrolysis generally increases. nih.gov Kinetic studies performed in a reverse micellar system of sodium dodecyl sulfate (B86663) (SDS)-hexanol-water showed that the reaction occurs in the surface layer of the micelles. researchgate.net In this system, the observed rate constant (k_obs) for the alkaline hydrolysis was found to increase by nearly 40 times compared to the rate in pure water. researchgate.net However, the catalytic effect diminishes at very high concentrations of alkali, surfactant, and water. researchgate.net The reaction mechanism in these micellar systems can be effectively described using a pseudophase model. researchgate.netresearchgate.net

Below is a table summarizing the kinetic data for the alkaline hydrolysis of this compound in different media.

| Medium | Alkali Concentration | Comments | Observed Rate Constant (k_obs) |

|---|---|---|---|

| Water | Varies | Serves as a baseline for comparison. | Reference Value |

| n-Propanol | Varies | Rate increases with [NaOH]. | Data varies with [NaOH] |

| n-Butanol | Varies | Rate increases with [NaOH]. | Data varies with [NaOH] |

| SDS-Hexanol-Water Reverse Micellar System | 0.003 M NaOH | High catalytic effect observed. | ~40x increase vs. water |

| SDS-Hexanol-Water Reverse Micellar System | 0.005 M NaOH | High catalytic effect observed. | ~40x increase vs. water |

Neutral hydrolysis, the reaction with water in the absence of acid or base catalysts, is a potential degradation pathway for organophosphorus esters under environmental conditions (pH ~5-9). viu.ca The mechanism can be analogous to SN1 or SN2 reactions, involving the attack of a water molecule on the phosphorus center or the alkyl carbon. viu.ca For many organophosphorus esters, this process is generally slow, with environmental persistence often dictated by the rates of catalyzed hydrolysis. nist.gov

The medium in which hydrolysis occurs has a profound effect on the reaction rate. The rate of hydrolysis of phosphate and phosphonate esters is significantly accelerated in dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), compared to water. frontiersin.orgscholaris.ca This rate enhancement is primarily attributed to the destabilization of the hydroxide ion (the nucleophile) in the ground state. scholaris.ca Water solvates anions like OH⁻ through strong hydrogen bonds, stabilizing them and lowering their reactivity. In contrast, DMSO is a poor hydrogen bond donor, leaving the OH⁻ ion less solvated and therefore more reactive, or "naked". scholaris.ca

For the alkaline hydrolysis of p-nitrophenyl acetate, a structurally similar ester, changing the solvent from pure water to 80 mol % DMSO results in a rate increase of over 2,800 times. scholaris.ca This effect is even more pronounced for its thio-analogue, S-p-nitrophenyl thioacetate, which sees a 32,200-fold rate increase. scholaris.ca This large rate enhancement is primarily due to the increase in the free energy of the ground state nucleophile upon transfer from water to DMSO-water mixtures. scholaris.ca

In addition to solvent composition, organized media like micelles also significantly alter hydrolysis rates. As mentioned previously, the alkaline hydrolysis of this compound is accelerated nearly 40-fold in a sodium dodecyl sulfate (SDS)-hexanol-water reverse micellar system. researchgate.net This catalytic effect arises from the partitioning of the reactants into the micellar pseudophase, which increases their effective concentrations and can provide a more favorable microenvironment for the reaction. researchgate.netacs.org

| Substrate | Solvent | Relative Rate Increase (vs. Water) | Primary Reason for Rate Change |

|---|---|---|---|

| p-Nitrophenyl Acetate | 80 mol % DMSO | ~2,830x | Destabilization (desolvation) of OH⁻ nucleophile |

| S-p-Nitrophenyl Thioacetate | 80 mol % DMSO | ~32,200x | Destabilization (desolvation) of OH⁻ nucleophile |

| This compound | SDS-Hexanol-Water Reverse Micelles | ~40x | Concentration of reactants in micellar phase |

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is central to its hydrolysis and its reactions with other nucleophiles. The mechanisms of these substitution reactions can be either concerted (a single transition state, often denoted SN2(P)) or stepwise (involving a pentacoordinate intermediate). sapub.orgnih.gov The specific pathway is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. sapub.org

Amine-based nucleophiles react with phosphonate esters like this compound, displacing the 4-nitrophenoxide leaving group. Studies on the reactivity of amines toward the related p-nitrophenyl methylphosphonate (B1257008) have provided insight into these reactions. acs.org The reaction of bicyclic amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) with highly electrophilic substrates demonstrates their potent nucleophilic character. nih.gov For instance, DBU reacts with p-nitrophenyl carbonates via nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by elimination of the p-nitrophenoxide ion. nih.gov A similar nucleophilic attack is expected at the phosphorus center of this compound.

The mechanism of these aminolysis reactions can be concerted or stepwise. sapub.orgsapub.org For reactions of some phosphinothioates with secondary amines, a concerted mechanism is implied by linear Brønsted-type plots. sapub.org However, for other systems, particularly with more basic amines, a change in mechanism to a stepwise process involving a zwitterionic pentacoordinate intermediate can occur. sapub.org The breakdown of this intermediate may then become the rate-determining step. sapub.org Steric effects from bulky groups near the reaction center can also significantly reduce the reactivity of the amine nucleophile. kinampark.com

Interaction with Hydroxide and Related Oxygen Nucleophiles

The hydrolysis of this compound, particularly under basic conditions, is a primary degradation pathway. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom. This process typically proceeds via a concerted S_N2-like mechanism or a stepwise pathway involving a pentavalent intermediate. acs.org The result is the cleavage of the P-O bond attached to the aromatic ring, leading to the liberation of the 4-nitrophenolate anion and ethyl P-ethylphosphonic acid. acs.org The release of the bright yellow 4-nitrophenolate ion is readily monitored by UV-Vis spectrophotometry, making this reaction a model system for studying organophosphate hydrolysis. semanticscholar.orgmdpi.com

The general mechanism for base-catalyzed hydrolysis involves the attack of the hydroxide nucleophile on the phosphorus center of the P=O group. acs.org The rate of this reaction increases with the concentration of the hydroxide ion. acs.org Studies on analogous compounds, such as diethyl 4-nitrophenyl phosphate (paraoxon), show that hydrolysis is significantly influenced by pH, with aqueous solutions being relatively stable up to pH 7 but hydrolyzing more rapidly in alkaline conditions. nih.gov

Other oxygen nucleophiles, such as phenoxides, also react with related phosphate triesters via nucleophilic substitution. nih.gov The reactivity is governed by factors like the nucleophilicity of the attacking species and the stability of the 4-nitrophenolate leaving group. nih.govnih.gov The hydrolysis can also be facilitated by metal oxides; for instance, manganese dioxide has been shown to catalyze the hydrolysis of p-nitrophenyl phosphate, a related compound, by providing a surface for the reaction to occur. acs.org

Catalysis by Micellar Systems

Micellar systems are known to significantly alter the rates of chemical reactions, including the hydrolysis of organophosphate esters. These organized assemblies of surfactant molecules can provide a microenvironment that differs substantially from the bulk solution, concentrating reactants and stabilizing transition states. For the hydrolysis of this compound and its analogs, both normal and reverse micelles have been shown to exhibit catalytic activity.

In cationic micelles, such as those formed by cetylpyridinium (B1207926) bromide (CPB), the rate of alkaline hydrolysis of related phosphonates is enhanced. pherobase.com The micellar surface attracts both the hydroxide nucleophile and the organophosphonate substrate, increasing their effective concentration and facilitating the reaction. However, the addition of electrolytes like KCl and KBr can inhibit this catalytic effect by decreasing the concentration of the nucleophile in the micellar pseudophase due to a reduction in the surface potential. pherobase.com

Reverse micellar systems, such as sodium bis(2-ethylhexyl)sulfosuccinate in decane (B31447) and water, also demonstrate catalytic effects on the basic hydrolysis of similar substrates like p-nitrophenyl ethyl chloromethyl phosphonate. tandfonline.com Kinetic studies in these systems have shown that the reactivity can change significantly above the percolation threshold, a point where the discrete water pools within the micelles begin to connect. tandfonline.com The pseudophase model of micellar catalysis has been successfully applied to describe the kinetic behavior in these systems. tandfonline.com Furthermore, bifunctional catalysts incorporated into micelles, containing both hydroxamic acid and imidazole (B134444) groups, have demonstrated greatly enhanced catalytic efficiency in the hydrolysis of p-nitrophenyl esters compared to monofunctional systems. researchgate.net

Oxidative Transformation Pathways

Oxidative processes contribute to the transformation of this compound, primarily targeting the phosphoester bonds and, to a lesser extent, the organic substituents. While the P=O bond in the molecule is already in a high oxidation state, other parts of the molecule are susceptible to oxidative attack.

A key oxidative degradation pathway for analogous compounds like paraoxon (B1678428) involves the cleavage of the P-O-C bonds. mdpi.com This can be initiated by reactive oxygen species such as hydroxyl radicals (•OH). nih.govmdpi.com The reaction of paraoxon with •OH radicals, for example, is extremely rapid, with second-order rate constants measured at 9.7 ± 0.5 × 10⁹ M⁻¹ s⁻¹. nih.gov This attack leads to the formation of 4-nitrophenol (B140041) and diethyl phosphate. mdpi.com Similarly, for this compound, this would yield 4-nitrophenol and ethyl P-ethylphosphonic acid.

Another significant oxidative pathway is dealkylation. The de-ethylation of paraoxon, which results in the removal of one of the ethyl groups from the phosphate ester, is known to be catalyzed in biological systems by cytochrome P450-dependent mono-oxygenation. nih.gov This suggests that similar enzymatic or chemical oxidation could cleave an ethyl group from the target compound. Advanced oxidation processes (AOPs) involving catalysts like TiO₂ or ZnO can lead to the complete mineralization of the molecule, breaking it down into inorganic products such as phosphate (PO₄³⁻) and nitrate (B79036) (NO₃⁻) ions. nih.gov

Photochemical Degradation Pathways

This compound can be degraded upon exposure to light through several photochemical pathways. These include direct photolysis, where the molecule itself absorbs a photon, and indirect photolysis, which is mediated by other light-absorbing species in the environment.

Direct photolysis occurs when the molecule absorbs light, typically in the UV spectrum, leading to an excited state that can then undergo chemical transformation. acs.org The rate of direct photolysis is dependent on the molecule's molar absorption coefficient and its quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction. nih.govwikipedia.orgrsc.org For a range of organophosphorus pesticides, quantum yields for direct photolysis have been determined at wavelengths of 254 nm and 313 nm, showing that this is a viable degradation route. acs.orgacs.org

Indirect photolysis often plays a more significant role in natural waters, where photosensitizers like humic acids absorb sunlight and produce reactive species such as hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻). nih.gov These radicals can then attack and degrade the organophosphonate. The presence of humic acids has been shown to alter the photodegradation half-life of related compounds. acs.org

Key photochemical reactions include:

P-O Bond Cleavage : The primary reaction is the cleavage of the ester bond, releasing 4-nitrophenol. researchgate.net

Nitro Group Reduction : The nitro group (-NO₂) on the phenyl ring can be photochemically reduced to an amino group (-NH₂), forming compounds like aminoparathion (B1214581) from parathion (B1678463). researchgate.nettandfonline.com

Photocatalysis : In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), the degradation is significantly accelerated. mdpi.comnih.govottokemi.comrsc.org UV irradiation of the catalyst generates electron-hole pairs, which produce highly reactive oxygen species that efficiently mineralize the pesticide. nih.gov

The half-lives for photodegradation of related organophosphorus insecticides in natural waters can range from 0.4 to 35.4 days, influenced by environmental factors. researchgate.net

Thermal Decomposition Studies

When subjected to high temperatures, this compound undergoes thermal decomposition. The stability and degradation pathway are dictated by the strength of the chemical bonds within the molecule. For organophosphorus esters, the initial step in thermal degradation typically involves the elimination of a phosphorus acid. nih.gov Phosphonates are generally observed to be more thermally stable than the corresponding phosphate esters. nih.gov

Upon heating to decomposition, the compound is expected to release toxic fumes. scbt.com Based on the thermal behavior of the analogous compound paraoxon and other phosphorus-containing flame retardants, the gaseous pyrolysis products are expected to include: scbt.comrsc.org

Phosphorus oxides (POx) : Including PO• and PO₂• radicals. rsc.org

Nitrogen oxides (NOx)

Carbon oxides (CO, CO₂)

Heating in a sealed container can lead to a pressure buildup due to the formation of these gaseous products, potentially causing a violent rupture. scbt.com The decomposition process can be utilized in flame retardant applications, where the released phosphorus species can interrupt combustion reactions in the gas phase or promote char formation in the solid phase. nih.gov

Kinetics and Thermodynamics of Reaction Pathways

The study of kinetics and thermodynamics provides quantitative insight into the rates and energy profiles of the degradation pathways of this compound. The hydrolysis reaction, in particular, has been extensively studied for analogous compounds.

The hydrolysis rate is highly dependent on pH, temperature, and the presence of catalysts. mdpi.comresearchgate.net The reaction generally follows pseudo-first-order kinetics when the nucleophile (e.g., hydroxide) is in excess. nih.gov The pH-rate profile for the hydrolysis of related phosphates shows a significant increase in rate at higher pH values, confirming the role of hydroxide as the primary nucleophile in alkaline conditions. researchgate.net

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for the hydrolysis of analogous phosphate and phosphorothioate (B77711) esters. nih.gov For the hydrolysis of diethyl p-nitrophenyl phosphate (paraoxon), a close analog, these values provide a basis for understanding the energy barrier of the reaction. A study comparing phosphate and phosphorothioate esters found a consistently greater ΔH‡ for the sulfur-containing analogs, indicating a higher energy barrier for the reaction to proceed. nih.gov

The tables below summarize kinetic and thermodynamic data for the hydrolysis of paraoxon, a compound structurally similar to this compound.

Table 1: Kinetic Data for Paraoxon Hydrolysis

View Data

| Condition | Catalyst / Medium | Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) | Reference |

| pH 7.4 | TRIS Buffer | 23 | 2.0 x 10⁻⁷ | 963 | mdpi.com |

| pH 7.4 | TRIS Buffer | 37 | 7.9 x 10⁻⁷ | 244 | mdpi.com |

| pH 7.4 | TRIS Buffer | 50 | 2.5 x 10⁻⁶ | 77 | mdpi.com |

| pH 7.4 | Cu(II)-L2 Complex | 23 | 1.1 x 10⁻⁵ | 17.5 | mdpi.com |

| pH 7.4 | Cu(II)-L2 Complex | 37 | 4.8 x 10⁻⁵ | 4.0 | mdpi.com |

| pH 7.4 | Cu(II)-L2 Complex | 50 | 1.5 x 10⁻⁴ | 1.3 | mdpi.com |

k_obs: Observed pseudo-first-order rate constant. L2: A derivative of 1,4,7-Triazacyclononane.

Table 2: Thermodynamic Parameters for Hydrolysis of p-Nitrophenyl Esters

View Data

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| Diethyl p-nitrophenyl phosphate (Paraoxon) | 14.8 | -26 | nih.gov |

| Ethyl p-nitrophenyl phosphate | 19.9 | -12 | nih.gov |

ΔH‡: Enthalpy of Activation. ΔS‡: Entropy of Activation.

Biocatalytic Transformations and Enzymatic Interactions

Biotransformation by Microbial Systems

Microorganisms have evolved diverse metabolic capabilities to utilize a wide range of chemical compounds as sources of essential nutrients. Organophosphonates, including their esters, can be broken down by various microbial species, which have developed specialized enzymatic machinery for this purpose.

A variety of microorganisms, primarily bacteria and to a lesser extent fungi, are capable of degrading phosphonates. nih.govresearchgate.net The ability to cleave the highly stable carbon-phosphorus (C-P) bond is a key characteristic of these organisms. Studies have identified numerous species with this capability, sourced from both polluted and pristine environments. researchgate.net

For example, marine bacteria from the Roseobacter clade, such as Sulfitobacter sp., have been shown to degrade alkylphosphonates when phosphate (B84403) is limited. frontiersin.org These bacteria often possess the C-P lyase enzyme complex, which is central to one of the major phosphonate (B1237965) degradation pathways. frontiersin.org Research has also identified at least 15 bacterial and four fungal species capable of cleaving the C-P bond in compounds like phenylphosphonate (B1237145) and phosphonoacetate. nd.edu.auresearchgate.net Notably, some of these microorganisms can carry out this degradation even in phosphate-rich conditions, suggesting the existence of novel metabolic pathways not subject to the typical phosphate-starvation induction. nd.edu.auresearchgate.net

Microorganisms capable of phosphonate degradation include:

Escherichia coli (possesses the well-studied phn operon for C-P lyase) nih.gov

Sulfitobacter species (marine bacteria) frontiersin.org

Rhodobacter species (photosynthetic bacteria) researchgate.netfrontiersin.org

Various soil and water bacteria and fungi researchgate.netnd.edu.auresearchgate.net

The microbial biodegradation of an organophosphonate ester like Ethyl 4-Nitrophenyl P-ethylphosphonate involves a multi-step process. The initial transformation is typically the hydrolysis of the ester linkage, a reaction catalyzed by microbial esterases or phosphatases. nih.gov This step is metabolically "easier" than cleaving the C-P bond and yields two distinct molecules: 4-nitrophenol (B140041) and ethyl P-ethylphosphonate.

The resulting 4-nitrophenol can be further metabolized by many microorganisms. A common pathway for the degradation of phenolic compounds involves an initial conversion to catechol by a monooxygenase enzyme. researchgate.net The aromatic ring of catechol is then cleaved by dioxygenase enzymes, either through an ortho- or meta-fission pathway, which funnels the breakdown products into central metabolic cycles like the Krebs cycle. researchgate.net

The second product, ethyl P-ethylphosphonate, still contains the stable C-P bond. Microorganisms employ several distinct enzymatic strategies to cleave this bond and liberate phosphate. nih.govnd.edu.au

| Pathway | Key Enzyme(s) | Mechanism | Substrate Examples | Reference(s) |

|---|---|---|---|---|

| C-P Lyase Pathway | C-P Lyase (a multi-protein complex, e.g., PhnC-P) | A complex radical-based mechanism that directly cleaves the C-P bond, requiring significant ATP input. | Broad range of alkyl- and arylphosphonates. | nih.govresearchgate.netfrontiersin.org |

| Phosphonatase Pathway | Phosphonatase (e.g., PhnA) | A hydrolytic mechanism that adds water across the C-P bond. It is part of the haloacid dehalogenase (HAD) superfamily. | 2-aminoethylphosphonate (AEP), phosphonoacetaldehyde (B103672). | nih.govgrantome.com |

| Oxidative Pathway | 2-aminoethylphosphonate:pyruvate aminotransferase and phosphonoacetaldehyde dehydrogenase | An oxidative cleavage involving the hydroxylation of the carbon alpha to the phosphorus, making the C-P bond more susceptible to cleavage. | 2-aminoethylphosphonate (AEP). | nih.gov |

The specific pathway utilized depends on the microorganism and the structure of the phosphonate substrate. The C-P lyase pathway is notable for its broad substrate range, while other pathways are more specific. nih.gov The end result of these pathways is the release of inorganic phosphate, which the cell can use for growth, and the degradation of the organic portion of the molecule.

Discovery and Engineering of Novel Biocatalysts

The quest for novel biocatalysts capable of acting on organophosphonates like this compound is a dynamic area of research. Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, rendering them more resistant to chemical and enzymatic hydrolysis compared to phosphate esters. researchgate.net This stability presents both a challenge and an opportunity for biocatalysis.

Researchers are exploring various strategies to discover and engineer enzymes with the desired activity and stability for transforming phosphonate compounds. While specific enzymes tailored for this compound are not extensively documented in publicly available literature, the broader principles of biocatalyst development apply. The hydrolysis of the p-nitrophenyl ester group is a common reaction studied in enzymology, often utilized as a colorimetric assay to screen for enzyme activity. semanticscholar.org The release of 4-nitrophenol can be monitored spectrophotometrically, providing a convenient method for high-throughput screening of enzyme libraries. semanticscholar.org

The engineering of existing enzymes, such as phosphatases and esterases, to enhance their activity towards phosphonate substrates is a promising approach. Techniques like directed evolution and site-directed mutagenesis are employed to modify the active site of enzymes, improving their affinity and catalytic efficiency for non-natural substrates like this compound.

Structure-Reactivity Relationships in Enzyme-Phosphonate Interactions

The interaction between enzymes and phosphonates is fundamentally governed by the structure and electronic properties of the phosphonate molecule. Phosphonates are effective mimics of the tetrahedral transition states that occur during the hydrolysis of phosphate esters. researchgate.net This mimicry allows them to act as potent competitive inhibitors of various enzymes, including phosphatases and proteases. researchgate.net

The key structural features of this compound that influence its interaction with enzymes include:

The Phosphonate Group: The P-C bond provides significant stability against hydrolysis. The geometry and electronic distribution of the phosphonate group are crucial for its ability to fit into an enzyme's active site and interact with key amino acid residues.

The Ethyl Group (P-ethyl): This group directly attached to the phosphorus atom influences the steric bulk and hydrophobicity of the molecule, which can affect its binding affinity to the enzyme's active site.

The 4-Nitrophenyl Ester Group: This group serves as a leaving group in a potential hydrolysis reaction. The electron-withdrawing nature of the nitro group makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by an amino acid residue in the enzyme's active site. The release of the 4-nitrophenolate (B89219) ion is readily detectable, making it a useful reporter group in enzyme assays. semanticscholar.orgwikipedia.org

The relationship between the structure of a substrate and its reaction rate can often be described by Hammett linear free-energy relationships. semanticscholar.org For a series of related compounds, a plot of the logarithm of the reaction rate constant versus a substituent constant (σ) yields a straight line. semanticscholar.org This relationship provides insight into the electronic effects of substituents on the reaction mechanism. In the context of enzyme-catalyzed hydrolysis of compounds like this compound, such studies can elucidate the nature of the transition state and the distribution of charge during the reaction. semanticscholar.org

Below is an interactive data table summarizing the key structural features and their influence on enzyme interactions.

| Structural Feature | Influence on Enzyme Interaction |

| Phosphonate Group (R-PO(OR')(OR'')) | Mimics tetrahedral transition state of phosphate hydrolysis; provides stability against hydrolysis. researchgate.net |

| P-Ethyl Group | Contributes to steric and hydrophobic interactions within the enzyme active site. |

| 4-Nitrophenyl Group | Acts as a good leaving group; the nitro group is strongly electron-withdrawing, facilitating nucleophilic attack at the phosphorus center. semanticscholar.org |

| Ethoxy Group | Influences solubility and can form hydrogen bonds with amino acid residues in the active site. |

The study of these structure-reactivity relationships is critical for the rational design of more potent and specific enzyme inhibitors, as well as for the development of novel biocatalytic processes.

Environmental Transformation and Remediation Strategies

Abiotic Degradation Processes in Environmental Matrices

The non-biological breakdown of Ethyl 4-nitrophenyl P-ethylphosphonate is a key factor in its environmental persistence. This degradation is influenced by the chemical and physical properties of the surrounding environmental matrix.

In aqueous systems, the primary abiotic degradation pathway for phosphonates is hydrolysis. The rate of this chemical breakdown is significantly influenced by pH, temperature, and the ionic strength of the water.

The hydrolysis of phosphonate (B1237965) esters is subject to catalysis by both acids and bases. uab.cat Generally, the rate of hydrolysis increases with extremes in pH. uab.cat Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the phosphorus atom, which leads to the cleavage of the ester bond. uab.cat For structurally similar compounds, such as ethyl p-nitrophenyl chloromethylphosphonate, alkaline hydrolysis has been studied in detail. uab.cat The presence of electron-withdrawing groups, like the nitrophenyl group, generally increases the rate of hydrolysis. uab.cat

Temperature plays a critical role in the kinetics of hydrolysis. An increase in temperature typically accelerates the reaction rate, following the principles of the Arrhenius equation. nih.gov For instance, studies on the hydrolysis of related p-nitrophenyl esters have been conducted at elevated temperatures to measure reaction rates that would be impractically slow under ambient conditions. nih.gov

The ionic strength of the solution can also affect hydrolysis rates, although this effect is often less pronounced than that of pH and temperature. For some organophosphorus compounds, changes in ionic strength have been shown to have no significant effect on the hydrolysis rate in weakly basic regions. nih.gov However, in micellar solutions, which can be present in certain contaminated environments, the aggregation of molecules can create microenvironments that alter reaction kinetics. researchgate.net

Table 1: Factors Affecting Abiotic Degradation in Aqueous Environments

| Factor | Effect on this compound Degradation |

|---|---|

| pH | Hydrolysis rate increases at both acidic and alkaline pH. uab.cat |

| Temperature | Higher temperatures increase the rate of hydrolysis. nih.gov |

| Ionic Strength | The effect is generally less significant but can be important in specific microenvironments like micelles. nih.govresearchgate.net |

In soil and sediment, the transformation of this compound is a complex process involving both abiotic and biotic pathways. The compound's persistence in soil is influenced by its tendency to adsorb to soil particles. Organophosphonates can bind to the organic matter in soil, which can reduce their availability for degradation and transport. researchgate.net

The degradation of the structurally related pesticide EPN (O-ethyl O-4-nitrophenyl phenylphosphonothioate) in soil has been observed to have a half-life ranging from 30 to 90 days in upland soil and 3 to 15 days in submerged soil under laboratory conditions. ncsu.edu The degradation of EPN leads to a variety of products, including its oxon analog (EPN-oxon), which is structurally very similar to this compound. Further degradation products of EPN include p-nitrophenol, O-ethylphenylphosphonate, and phenylphosphonic acid. ncsu.edu By analogy, the transformation of this compound in soil is expected to yield p-nitrophenol and ethylphosphonic acid as primary breakdown products.

Biotic Degradation Processes in Natural Systems

The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental remediation.

Microorganisms have evolved diverse enzymatic machinery to break down organophosphorus compounds, often utilizing them as a source of phosphorus or carbon. nih.gov The carbon-phosphorus (C-P) bond in phosphonates is notably stable, but several microbial enzymes are capable of cleaving it. nih.gov

One of the key enzyme systems involved in phosphonate degradation is the C-P lyase complex. nih.gov This multi-protein system can break the C-P bond in a variety of phosphonates, although its activity is typically regulated by the availability of inorganic phosphate (B84403). nih.gov When phosphate is scarce, some bacteria can induce the C-P lyase pathway to utilize phosphonates as an alternative phosphorus source. nih.govnih.gov

Another significant pathway for phosphonate biodegradation involves hydrolytic enzymes known as phosphonatases. These enzymes catalyze the cleavage of the C-P bond through a hydrolytic mechanism. nih.gov Additionally, some microbial pathways involve an initial oxidation of the phosphonate, followed by enzymatic cleavage of the C-P bond. nih.gov

For organophosphorus pesticides, microbial degradation often begins with the hydrolysis of the ester linkage, releasing the alcohol or phenol (B47542) moiety. In the case of this compound, this would lead to the formation of p-nitrophenol and ethylphosphonic acid. The resulting p-nitrophenol can be further degraded by various microorganisms.

Fungi, particularly white-rot fungi, are recognized for their remarkable ability to degrade a wide array of persistent organic pollutants, including organophosphorus compounds. nih.gov These fungi produce powerful extracellular ligninolytic enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which have broad substrate specificity and can initiate the degradation of complex organic molecules. ncsu.edumdpi.com

Several fungal species, including those from the genera Aspergillus, Penicillium, and Fusarium, have been shown to degrade organophosphate pesticides. nih.govresearchgate.net These fungi can utilize the pesticides as a source of phosphorus and, in some cases, carbon. nih.gov The degradation process can involve hydrolysis of the ester bond, as well as other transformations like hydroxylation and dealkylation. uab.catnih.gov For instance, Aspergillus niger has been reported to metabolize malathion (B1675926) through both carboxylesterase hydrolysis and a demethylation process. tandfonline.com

The biotransformation of methyl parathion (B1678463) by the marine-derived fungus Fusarium proliferatum has been shown to not only degrade the parent compound but also to reduce the concentration of the primary metabolite, p-nitrophenol. researchgate.net This indicates that some fungi possess the metabolic pathways to further break down the initial hydrolysis products. White-rot fungi like Phanerochaete chrysosporium and Pleurotus sajor-caju have demonstrated the ability to decompose parathion, with the degradation being linked to the activity of their ligninolytic enzymes. ncsu.edu

Table 2: Fungi Involved in Organophosphorus Compound Degradation

| Fungal Genus | Degradation Capability | Reference |

|---|---|---|

| Aspergillus | Utilization of organophosphate pesticides as a phosphorus source; hydrolysis. | nih.gov |

| Penicillium | Biotransformation of methyl parathion. | researchgate.net |

| Fusarium | Degradation of methyl parathion and its metabolite, p-nitrophenol. | researchgate.net |

| Phanerochaete | Decomposition of parathion linked to ligninolytic enzymes. | ncsu.edu |

| Pleurotus | Decomposition of parathion linked to ligninolytic enzymes. | ncsu.edu |

Fate and Transport Mechanisms in Environmental Compartments

The movement and ultimate fate of this compound in the environment are governed by a combination of its physicochemical properties and environmental conditions. researchgate.net Key processes influencing its transport include volatilization, sorption to soil and sediment, and movement with water. nih.gov

The tendency of a chemical to be transported in the environment is influenced by factors such as its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). researchgate.net Compounds with higher water solubility will tend to move with surface water and leach into groundwater, while those with higher vapor pressure are more likely to volatilize into the atmosphere. The octanol-water partition coefficient provides an indication of a chemical's tendency to bioaccumulate in fatty tissues. researchgate.net

The sorption of this compound to soil and sediment is a critical factor in its mobility. researchgate.net The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter in soil. researchgate.net A high Koc value suggests that the compound will be relatively immobile in soil and less likely to contaminate groundwater. researchgate.netresearchgate.net The persistence of the compound in the environment is a result of the interplay between these transport mechanisms and the degradation processes discussed previously. nih.gov

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive species can degrade a wide range of recalcitrant organic compounds, including organophosphate pesticides and their oxon derivatives.

Recent research has explored several AOPs for the degradation of compounds structurally similar to EPN-oxon, such as paraoxon (B1678428) and parathion. These studies provide insights into the potential efficacy of AOPs for the remediation of EPN-oxon contaminated environments.

Photocatalytic Degradation: The photocatalytic degradation of paraoxon, a close analog of EPN-oxon, has been investigated using titanium dioxide (TiO₂) and palladium-doped TiO₂ (Pd/TiO₂) nanoparticles under visible light irradiation. In one study, nearly 100% degradation of paraoxon was achieved with Pd/TiO₂ nanoparticles, compared to about 60% with undoped TiO₂. researchgate.net The degradation of another related organophosphate, methyl parathion, using immobilized TiO₂ under solar radiation has also been demonstrated, with 90% removal of the parent compound after 45 minutes of treatment. scielo.br The primary degradation product identified in these studies is often p-nitrophenol, resulting from the cleavage of the P-O-aryl bond. mdpi.com

UV/H₂O₂ Treatment: The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) is another effective AOP for the degradation of organophosphates. Studies on parathion have shown that the addition of H₂O₂ significantly enhances its photodegradation. The process involves the generation of hydroxyl radicals, which attack the parathion molecule. The degradation of parathion in this system leads to the formation of several byproducts, including its oxon analog (paraoxon), p-nitrophenol, O,O,O-triethyl thiophosphate, and O,O-diethyl-methyl thiophosphate. nih.gov This suggests that a similar treatment of EPN would likely lead to the formation of EPN-oxon as an intermediate, which would then be further degraded.

Fenton and Fenton-like Processes: The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide to generate hydroxyl radicals, is a well-established AOP for treating industrial wastewater containing recalcitrant organic pollutants. psu.edu While specific studies on the Fenton oxidation of EPN-oxon are limited, the process has been shown to be effective for the degradation of a wide range of organic compounds. psu.edunoaa.gov The efficiency of the Fenton process is highly dependent on factors such as pH, temperature, and the concentrations of Fe²⁺ and H₂O₂. psu.edu A related process, Oxone/Co²⁺ oxidation, has also been shown to be effective in treating landfill leachate, achieving significant removal of chemical oxygen demand (COD), suspended solids, and color. nih.gov

Table 1: Research Findings on Advanced Oxidation Processes for Related Organophosphates

| AOP Method | Target Compound | Catalyst/Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Photocatalysis | Paraoxon | Pd/TiO₂ nanoparticles | Nearly 100% degradation under visible light. | researchgate.net |

| Photocatalysis | Methyl Parathion | Immobilized TiO₂ | 90% removal after 45 minutes of solar irradiation. | scielo.br |

| UV/H₂O₂ | Parathion | Hydrogen Peroxide | Enhanced photodegradation with formation of paraoxon and p-nitrophenol. | nih.gov |

| Fenton Oxidation | General Recalcitrant Organics | Fe²⁺ / H₂O₂ | Effective for high COD wastewater; efficiency depends on pH, temperature, and reagent concentrations. | psu.edu |

| Oxone/Co²⁺ Oxidation | Landfill Leachate | Oxone / Co²⁺ | High removal efficiencies for COD, suspended solids, and color. | nih.gov |

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are environmentally friendly and cost-effective alternatives to chemical and physical methods for the cleanup of contaminated sites. These approaches utilize the metabolic processes of microorganisms and plants to degrade, sequester, or remove pollutants.

Bioremediation: The biodegradation of organophosphates, including EPN-oxon, is primarily carried out by microorganisms that possess enzymes capable of hydrolyzing the ester bonds of these compounds. Organophosphate hydrolases (OPH), also known as phosphotriesterases, are a key group of enzymes involved in this process. nih.govmdpi.com

Research has demonstrated the potential of both naturally occurring and genetically engineered microorganisms for the degradation of organophosphates. For instance, a constructed microbial consortium consisting of Escherichia coli engineered to express parathion hydrolase and Pseudomonas putida capable of mineralizing the degradation product, p-nitrophenol, has been shown to effectively biodegrade parathion. nih.gov This approach prevents the accumulation of the toxic intermediate, p-nitrophenol. nih.gov Another innovative strategy involves using engineered E. coli to display OPH on their cell surface, enabling the degradation of organophosphates, with the degradation product being detected by a second engineered microbe, Shewanella oneidensis, which generates an electrochemical signal. nih.gov

Enzymes such as esterases, diisopropyl fluorophosphatase, somanase, and paraoxonase have been isolated from various microbes and are known to be involved in the biotransformation of organophosphates. researchgate.net The degradation pathway often involves the hydrolysis of the P-O-aryl bond, leading to the formation of p-nitrophenol and a corresponding phosphonic or phosphoric acid. researchgate.net

Phytoremediation: Phytoremediation is a technology that uses plants to remove, degrade, or contain contaminants in soil and water. researchgate.net Aquatic plants, in particular, have shown promise for the remediation of pesticide-contaminated water. nih.govresearchgate.net A meta-analysis of 56 studies revealed that aquatic vegetation can increase pesticide removal from water by an average of 38.86% compared to controls without plants. nih.gov The efficiency of phytoremediation can be influenced by factors such as the plant species, the physicochemical properties of the pesticide, and environmental conditions like temperature and light intensity. nih.gov

Studies on the phytoremediation of organophosphate pesticides have identified several effective aquatic plant species. For example, in a study investigating the removal of fenitrothion, water lily (Nymphaea tetragona) demonstrated the highest degradation efficacy (85-95%) among the five aquatic plants tested. koreascience.kr Other promising species include Pistia stratiotes, Cyperus helferi, Eichhornia crassipes, and Iris pseudoacorus. koreascience.kr Duckweed (Lemna minor) and water fern (Azolla spp.) are also commonly used in phytoremediation studies due to their rapid growth and ability to accumulate pollutants. researchgate.net

Table 2: Bioremediation and Phytoremediation Research Findings

| Remediation Approach | Organism/Plant | Target Compound | Key Findings | Reference |

|---|---|---|---|---|

| Bioremediation | Engineered E. coli and P. putida consortium | Parathion | Effective hydrolysis of parathion and mineralization of p-nitrophenol. | nih.gov |

| Bioremediation | Engineered E. coli expressing OPH | Organophosphates | Degradation of organophosphates with electrochemical detection of the product. | nih.gov |

| Phytoremediation | Nymphaea tetragona (Water Lily) | Fenitrothion | 85-95% degradation efficacy. | koreascience.kr |

| Phytoremediation | Aquatic Plants (meta-analysis) | Various Pesticides | Average of 38.86% increase in pesticide removal from water. | nih.gov |

| Phytoremediation | Lemna minor, Azolla spp. | Heavy Metals and Pesticides | Well-documented phytoremediators for water contamination. | researchgate.net |

Monitoring of Transformation Products in Environmental Samples

Effective monitoring of EPN-oxon and its degradation products in environmental samples is essential for assessing the extent of contamination and the efficacy of remediation efforts. The primary transformation product of concern is p-nitrophenol, which is also a toxic compound.

The presence of organophosphate oxons in environmental samples, such as air, has been a subject of concern due to their often-increased toxicity compared to the parent compounds. nih.gov Monitoring studies have identified the presence of chlorpyrifos-oxon in air samples from agricultural areas, highlighting the importance of including oxons in environmental monitoring programs. nih.govwa.gov

Various analytical techniques are employed for the detection and quantification of organophosphates and their metabolites. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenols, including p-nitrophenol, in water and soil samples. researchgate.netalsenvironmental.co.uk

An isocratic ion-pair reversed-phase HPLC method with UV-Vis detection has been developed and validated for the simultaneous analysis of p-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), and 4-nitrophenyl sulfate (B86663) (PNP-S) in biological samples. nih.gov For the analysis of phenols in tap water, a method involving solid-phase extraction (SPE) followed by HPLC with a monolithic column has been established. chromatographyonline.com This method allows for the determination of phenol and various nitrophenols with good recovery and precision. chromatographyonline.com

For the analysis of EPN-oxon itself, along with its parent compound EPN and the degradation product p-nitrophenol, a method involving extraction with a benzene-isobutanol mixture followed by spectrophotometric and colorimetric determination has been described. nih.gov This method is suitable for aqueous suspensions and enzymatic digests. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of organophosphate pesticides and their transformation products. mdpi.com

Table 3: Analytical Methods for Monitoring Transformation Products

| Analytical Technique | Target Analyte(s) | Sample Matrix | Key Methodological Details | Reference |

|---|---|---|---|---|

| HPLC-UV/Vis | p-Nitrophenol, PNP-G, PNP-S | Rat Bile | Isocratic ion-pair reversed-phase chromatography. | nih.gov |

| HPLC with Monolithic Column | Phenol and Nitrophenols | Tap Water | Solid-phase extraction (SPE) prior to HPLC analysis. | chromatographyonline.com |

| Spectrophotometry/Colorimetry | EPN, EPN-oxon, p-Nitrophenol | Aqueous Suspensions | Solvent extraction followed by differential determination. | nih.gov |

| GC-MS | Organophosphate Pesticides | Vegetable Samples | Validated against immunoassay for chlorpyrifos (B1668852) monitoring. | mdpi.com |

| HPLC | Phenols | Soil | Methanol:water extraction followed by reverse-phase HPLC with electrochemical detection. | alsenvironmental.co.uk |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of organophosphorus compounds like Ethyl 4-Nitrophenyl P-ethylphosphonate. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates.

For organophosphates, a primary reaction of interest is hydrolysis, which is the key process in their environmental degradation and biological detoxification. Theoretical studies on analogous organophosphorus esters have shown that hydrolysis can proceed through different pathways, often involving a nucleophilic attack on the phosphorus center. The nature of the leaving group and the substituents on the phosphorus atom significantly influence the reaction barrier. While specific studies focusing exclusively on this compound are not abundant in publicly accessible literature, the principles derived from computational studies of similar compounds, such as paraoxon (B1678428), provide a framework for understanding its hydrolytic degradation. These studies often explore the role of solvent molecules, such as water, in stabilizing transition states through hydrogen bonding.

Molecular Dynamics Simulations of Compound-Solvent and Compound-Enzyme Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments. By simulating the movement of atoms over time, MD can reveal how the compound interacts with solvent molecules and biological macromolecules like enzymes.

In aqueous environments, MD simulations can characterize the solvation shell around this compound, providing insights into its solubility and the orientation of water molecules around its polar and nonpolar regions. This is crucial for understanding its environmental fate and transport.

Of particular importance are MD simulations of the compound's interaction with enzymes, most notably acetylcholinesterase (AChE), a primary target of many organophosphorus compounds. These simulations can illustrate the process of the compound binding to the enzyme's active site, the conformational changes that occur in both the ligand and the protein upon binding, and the stability of the resulting complex. Full-scale MD simulations on related organophosphonate-AChE complexes have been used to investigate the role of active-site residues in the inhibition and subsequent dealkylation reactions. nih.gov

Molecular Modeling of Enzyme-Substrate Complexes and Catalytic Mechanisms

Molecular modeling, encompassing techniques like molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is instrumental in understanding the inhibition of enzymes by this compound. Molecular docking predicts the preferred orientation of the compound when it binds to the active site of an enzyme, such as AChE. This provides a static picture of the enzyme-inhibitor complex and helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For organophosphates, docking studies can reveal how the molecule positions itself for nucleophilic attack by a key serine residue in the AChE active site. mdpi.com

To study the catalytic mechanism of enzyme inhibition, which is a reactive process, QM/MM methods are employed. In this approach, the reactive center (the organophosphonate and the key amino acid residues) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the simulation of the chemical reaction of phosphorylation of the enzyme by the organophosphorus compound, providing detailed insights into the transition states and energy barriers of the inhibition process.

Prediction of Reactivity and Stability through Computational Methods

Computational methods are valuable for predicting the intrinsic reactivity and stability of this compound. Quantum chemical calculations can be used to determine various molecular properties that correlate with reactivity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. A lower LUMO energy, for instance, can indicate a higher susceptibility to nucleophilic attack at the phosphorus center.

The stability of the compound can be assessed by calculating its bond dissociation energies and the energy barriers for potential decomposition pathways. These computational predictions are crucial for understanding its persistence in the environment and its mechanism of action as a cholinesterase inhibitor. The reactivity of organophosphorus compounds is largely dependent on the affinity for the enzyme and the reactivity of the ester. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. For organophosphorus compounds, QSAR models have been developed to predict their acetylcholinesterase inhibitory potency. nih.govspringernature.comnih.gov

These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to predict the biological activity. Descriptors can be based on the compound's topology, electronic properties, or three-dimensional structure. While specific QSRR studies focusing on a narrow set of ethylphosphonates including this compound are not widely reported, general QSAR models for organophosphate and carbamate inhibitors of AChE provide a framework for understanding the structural features that govern its inhibitory potency. nih.gov These studies have highlighted the importance of factors such as the electronic properties of the leaving group and the steric and hydrophobic characteristics of the substituents on the phosphorus atom.

Theoretical Spectroscopic Property Prediction and Interpretation for Mechanistic Insights

Computational chemistry can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental spectra to confirm the structure of a compound and to gain insights into its electronic structure and bonding.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., In Situ NMR, IR)

Real-time monitoring of chemical reactions involving organophosphorus compounds like Ethyl 4-nitrophenyl P-ethylphosphonate provides invaluable kinetic and mechanistic data. In situ spectroscopic methods are particularly powerful for this purpose, allowing for the observation of reactive intermediates and the tracking of reactant and product concentrations without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the in situ analysis of reactions involving organophosphates. cwejournal.org The presence of the phosphorus-31 (³¹P) nucleus offers a unique spectroscopic handle to monitor the transformation of the parent compound and the formation of phosphorus-containing products. cwejournal.org Changes in the chemical shift of the ³¹P nucleus can indicate cleavage of the P-O bond or other structural modifications. cwejournal.org Additionally, ¹H and ¹³C NMR can track changes in the ethyl and nitrophenyl moieties of the molecule. cwejournal.org For instance, the degradation of similar organophosphates has been monitored by observing the disappearance of the parent compound's signals and the appearance of new signals corresponding to its hydrolysis products.